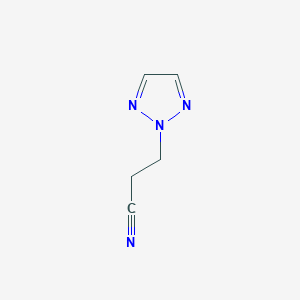
4-(Morpholinocarbonyl)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(Morpholinocarbonyl)benzylamine involves various chemical reactions and methodologies. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was achieved through a developed method, indicating the versatility of morpholine derivatives in chemical synthesis . Similarly, the Willgerodt-Kindler reaction of acetophenone led to the unexpected formation of 4-(benzoylthiocarbonyl)morpholine, showcasing the potential for novel discoveries in reactions involving morpholine . A series of 4-benzyl-4-methylmorpholinium salts were synthesized, producing morpholinium ionic liquids with various anions, demonstrating the adaptability of morpholine in ionic liquid formation . Electrochemical synthesis was employed to create 4-morpholino-2-(arylsulfonyl)benzenamines, providing a green, one-pot procedure for the synthesis of these compounds . Additionally, a new series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides were prepared, highlighting the structural diversity achievable with morpholine-based compounds .
Molecular Structure Analysis
The molecular structure of morpholine derivatives has been extensively studied using various analytical techniques. X-ray crystallography revealed that the synthesized 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate exists in a monoclinic P21/c space group . Similarly, the structure of 4-(benzoylthiocarbonyl)morpholine was confirmed by IR, 1H NMR spectra, and X-ray diffraction analysis . These studies are crucial for understanding the three-dimensional arrangement of atoms within these molecules, which is essential for predicting their reactivity and interaction with biological targets.
Chemical Reactions Analysis
Morpholine derivatives undergo various chemical reactions, as evidenced by the Willgerodt-Kindler reaction leading to the formation of 4-(benzoylthiocarbonyl)morpholine . The electrochemical oxidation of 4-morpholinoaniline in the presence of arenesulfinic acids at a carbon electrode in aqueous solution is another example of the chemical reactivity of morpholine, resulting in the formation of 4-morpholino-2-(arylsulfonyl)benzenamines . These reactions highlight the chemical versatility and reactivity of morpholine-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives vary depending on their structure and substituents. For instance, the physicochemical properties, cytotoxicity, oral toxicity, and biodegradability of 4-benzyl-4-methylmorpholinium salts were determined, showing that the anion significantly determines the state of aggregation and cytotoxicity . The crystal structure analysis of various morpholine derivatives provides insights into their solid-state properties and intermolecular interactions . These properties are essential for the application of morpholine derivatives in pharmaceuticals and materials science.
Scientific Research Applications
Antimicrobial Activity
- Scientific Field: Medicinal Chemistry
- Summary of Application: Benzylamine derivatives have been synthesized and tested for their antimicrobial potential . These compounds have shown promising antibacterial, antifungal, and antiviral properties .
- Methods of Application: The antimicrobial activity of these compounds was tested according to CLSI guidelines . The compounds were added at various concentrations to cultures of bacteria and fungi, and the growth inhibition was measured .
- Results: The addition of certain carbazole derivatives at a concentration of 16 µg/mL caused the inhibition of S. aureus growth by over 60% . E. coli cells treated with certain compounds at a concentration of 64 µg/mL resulted in a greater-than-40% reduction in bacterial growth .
Protection of Benzylamines with Carbon Dioxide
- Scientific Field: Organic Chemistry
- Summary of Application: The reaction of benzylamines with CO2 has been studied as a method for the protection of benzylamines . This is part of a broader effort to develop sustainable chemistry processes .
- Methods of Application: The reaction of benzylamine with CO2 was carried out in various solvents, with and without the presence of basic additives .
- Results: The reaction of benzylamine with CO2 in strong hydrogen bonding solvents such as DMSO and DMF leads exclusively to the formation of carbamic acid .
Synthesis of Fluorinated Carbazole Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of Application: Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have been synthesized and tested for their antimicrobial potential . These compounds have shown promising antibacterial and antifungal properties .
- Methods of Application: The antimicrobial activity of these compounds was tested according to CLSI guidelines . The compounds were added at various concentrations to cultures of bacteria and fungi, and the growth inhibition was measured .
- Results: The addition of carbazole derivatives at a concentration of 16 µg/mL caused the inhibition of S. aureus growth by over 60% . E. coli cells treated with certain compounds at a concentration of 64 µg/mL resulted in a greater-than-40% reduction in bacterial growth .
Manufacture of Pharmaceuticals
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: Benzylamine is used in the manufacture of numerous pharmaceuticals, including alniditan, lacosamide, moxifloxacin, and nebivolol .
- Methods of Application: Benzylamine is used as a starting material or intermediate in the synthesis of these drugs .
- Results: The use of benzylamine in the synthesis of these drugs has led to the production of effective treatments for various conditions .
Manufacture of Explosives
- Scientific Field: Chemical Engineering
- Summary of Application: Benzylamine is also used to manufacture the military explosive hexanitrohexaazaisowurtzitane (HNIW), which is superior to older nitroamine high explosives like HMX and RDX, though it is less stable .
- Methods of Application: Benzylamine is used as a starting material in the synthesis of HNIW .
- Results: The use of benzylamine in the synthesis of HNIW has led to the production of a more powerful explosive .
Photocatalytic Oxidation of Benzylamine
- Scientific Field: Chemical Engineering
- Summary of Application: The photocatalytic oxidation of benzylamine to N,N-benzylidenebenzylamine has been studied using Manganese-Based Metal-Organic Frameworks (Mn-MOFs) as photocatalysts . This process is driven by visible light and atmospheric oxygen .
- Methods of Application: The photocatalytic performance of two synthesized Mn-MOFs was tested under simulated visible light irradiation . The oxidation of benzylamine was selected to evaluate the photocatalytic activities of the MOFs in the visible region .
- Results: The Mn-MOF with a band gap value of 2.5 eV exhibited significant photocatalytic activity, effectively inhibiting the growth of Gram-positive bacteria .
Enhanced Photocatalytic Coupling of Benzylamine
- Scientific Field: Chemical Engineering
- Summary of Application: The photocatalytic coupling of benzylamine to N-benzylidene benzylamine over the organic–inorganic composites F70-TiO2, based on fullerene with carboxyl group derivatives and TiO2 semiconductor, has been studied .
- Methods of Application: The photocatalytic performance of the composites was tested under visible light irradiation . The reaction efficiency for benzylamine was optimized by adjusting the mass ratio of F70 and TiO2 .
- Results: The composites with the 1:15 mass ratio of F70 and TiO2 demonstrated the highest reaction efficiency for benzylamine (>98% conversion) to N-benzylidene benzylamine (>93% selectivity) .
C–H Alkylation of Benzylamines
- Scientific Field: Organic Chemistry
- Summary of Application: The Rh-catalyzed C–H alkylation of benzylamines with alkenes using a picolinamide derivative as a directing group has been reported .
- Methods of Application: Both Rh (I) and Rh (II) complexes can be used as active catalysts for this transformation .
- Results: A flow set up was designed to successfully mimic this process under flow conditions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-(aminomethyl)phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCQITIOVQUUQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholinocarbonyl)benzylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

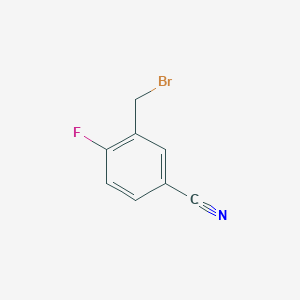
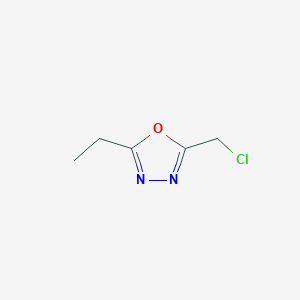
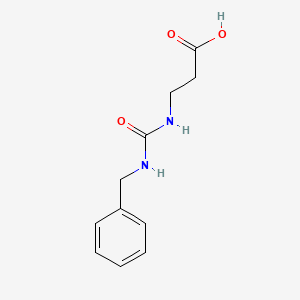
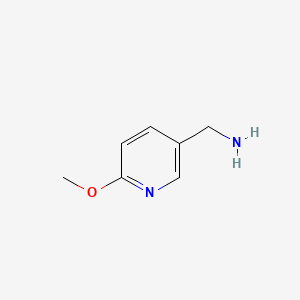
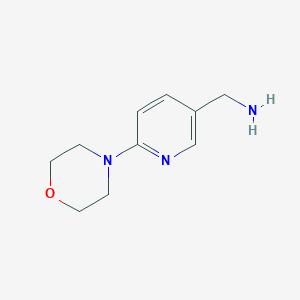
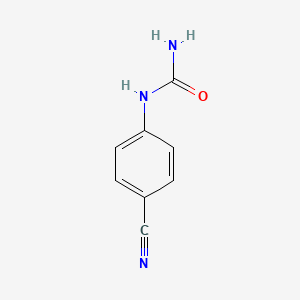
![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)
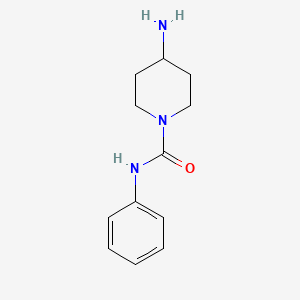


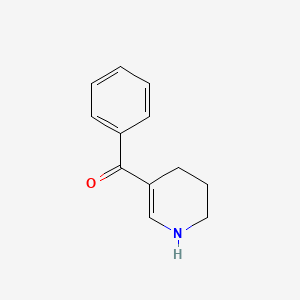
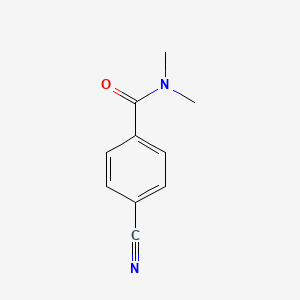
![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)
